molecular formula C7H10N4O B3058860 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine CAS No. 92238-49-8

4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine

Cat. No. B3058860
CAS RN: 92238-49-8
M. Wt: 166.18 g/mol
InChI Key: CIPMQUDTRNJWHR-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C7H10N4O . It has a molecular weight of 166.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine is 1S/C7H10N4O/c1-12-7-10-5 (4-2-3-4)9-6 (8)11-7/h4H,2-3H2,1H3, (H2,8,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine is a powder that is stored at room temperature . It has a molecular weight of 166.18 .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-cyclopropyl-6-methoxy-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-12-7-10-5(4-2-3-4)9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPMQUDTRNJWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369413
Record name 4-cyclopropyl-6-methoxy-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92238-49-8
Record name 4-cyclopropyl-6-methoxy-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Gaseous ammonia is blown through a solution of 5 g of 2-cyclopropyl-4,6-dimethoxy-1,3,5-triazine in 30 ml of methanol at room temperature until saturation is reached. The solution is then stirred in a bomb tube (autoclave) at 140° C. for 1 hour; it is subsequently cooled, and the reaction mixture is filtered to thus obtain 0.5 g of the title product as light-brown crystals, m.p. 156°-157° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-cyclopropyl-4,6-dimethoxy-1,3,5-triazine
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 10.8 g of sodium methylate in 50 ml of methanol are added 28.9 g of 2-amino-4-(3-chloropropyl)-6-trichloromethyl-1,3,5-triazine, and the mixture is stirred at 60° C. for 80 minutes. The formed suspension is filtered under suction, diluted with 250 ml of water, and extracted 3 times with 200 ml of ethylene chloride each time. The organic phases are dried, filtered, and concentrated by evaporation. The oil which remains is purified through a silica gel column, the eluant used being methylene chloride/ether (3:1). The eluant is evaporated off to leave 2.1 g of the title product, which is recrystallised from ether/chloroform, m.p. 158°-159° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
2-amino-4-(3-chloropropyl)-6-trichloromethyl-1,3,5-triazine
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

5 ml of concentrated aqueous ammonia are added to a solution of 1 g of 2-cyclopropyl-4-methoxy-6-trichloromethyl-1,3,5-triazine in 3 ml of tetrahydrofuran; the whole is placed into a bomb tube and heated at 80° C. for 30 minutes. The mixture is cooled and then filtered; the filter residue is dissolved in 30 ml of methylene chloride, and the solution is dried over magnesium sulfate, and concentrated by evaporation. The residue crystallises to leave 0.4 g of white crystals, m.p. 157°-158° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

25.3 g of 2-amino-4-cyclopropyl-6-trichloromethyl-1,3,5-triazine are added to a solution of 10.8 g of sodium methylate in 50 ml of methanol, and the mixture is stirred at 60° C. for 80 minutes. There are added 300 ml of water, and the formed suspension is filtered. The filter residue is suspended twice in 100 ml of acetyl acetate each time, and again filtered. The organic phases are collected, dried over magnesium sulfate and concentrated by evaporation to thus obtain an oil, which crystallises when stirred up in ether. The yield is 6.7 g of the title compound, m.p. 158°-159° C.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine
Reactant of Route 2
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4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine
Reactant of Route 3
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4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine
Reactant of Route 4
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4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine
Reactant of Route 6
4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine

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